molecular formula C11H13F2NO B13623002 N-(4,4-difluorobutyl)benzamide

N-(4,4-difluorobutyl)benzamide

Cat. No.: B13623002
M. Wt: 213.22 g/mol
InChI Key: PWVLSCISJBALEO-UHFFFAOYSA-N
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Description

N-(4,4-difluorobutyl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a 4,4-difluorobutyl chain, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorobutyl)benzamide typically involves the direct condensation of benzoic acid with 4,4-difluorobutylamine. This reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorobutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group or the difluorobutyl chain is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzamides.

Scientific Research Applications

N-(4,4-difluorobutyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,4-difluorobutyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune responses . This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cell types, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl benzamide
  • N,N-diphenethyl benzamide
  • N,N-dihexyl benzamide
  • N,N-dioctyl benzamide

Uniqueness

N-(4,4-difluorobutyl)benzamide is unique due to the presence of the difluorobutyl chain, which imparts distinct chemical and physical properties compared to other benzamide derivatives.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

N-(4,4-difluorobutyl)benzamide

InChI

InChI=1S/C11H13F2NO/c12-10(13)7-4-8-14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15)

InChI Key

PWVLSCISJBALEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCC(F)F

Origin of Product

United States

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